![molecular formula C16 H22 Cl N3 O . x Cl H B1148397 Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl CAS No. 159358-29-9](/img/no-structure.png)
Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl
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Overview
Description
“Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl” is also known as Hydroxychloroquine Sulfate, a salt of hydroxychloroquine (HCQ, Plaquenil), a 4-aminoquinoline based antiviral drug .
Molecular Structure Analysis
The molecular formula of this compound is C18H26ClN3O . It has a molecular weight of 433.95 . The structure includes a 4-aminoquinoline core, which is a common feature in antiviral drugs .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is soluble in water . The melting point is between 238-241°C .Scientific Research Applications
Pharmaceutical Applications
This compound is used as a pharmaceutical primary standard for the determination of the analyte in pharmaceutical formulations . It’s used in various analytical techniques to ensure the quality and safety of pharmaceutical products .
Biological Research
In biological research, this compound is used in various analytical techniques to determine its presence in biological samples . This helps in understanding its distribution, metabolism, and effects in living organisms .
Antiviral Drug Research
The compound is a salt of hydroxychloroquine (HCQ, Plaquenil), a 4-aminoquinoline based antiviral drug . It’s used in the research and development of antiviral drugs, particularly those targeting malaria .
Synthesis of Heterocycles
The compound is used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have unique biological activities and are of interest in drug research and development .
Natural and Synthetic Chemistry
The chemistry of quinoline-2,4-diones, which includes this compound, is unique due to their roles in natural and synthetic chemistry . They have biologically and pharmacologically active properties .
Drug Research and Development
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones, which includes this compound, make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
Mechanism of Action
Target of Action
The primary targets of Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl, also known as Hydroxychloroquine Sulfate , are the human Toll-like receptors TLR7 and TLR9 . These receptors play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses.
Mode of Action
Hydroxychloroquine Sulfate interacts with TLR7 and TLR9, inhibiting their activation . This results in a decrease in the production of pro-inflammatory cytokines, which are substances secreted by immune cells that have an effect on other cells. This anti-inflammatory action is beneficial in diseases like rheumatoid arthritis and lupus, where the body’s immune system attacks its own tissues.
Biochemical Pathways
The interaction of Hydroxychloroquine Sulfate with TLR7 and TLR9 affects the biochemical pathways involved in the immune response. By inhibiting these receptors, the compound prevents the activation of the downstream signaling pathways that lead to the production of pro-inflammatory cytokines .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body
Result of Action
The result of Hydroxychloroquine Sulfate’s action is a reduction in inflammation. By inhibiting the activation of TLR7 and TLR9, the compound reduces the production of pro-inflammatory cytokines . This can help to alleviate symptoms in conditions characterized by excessive inflammation, such as rheumatoid arthritis and lupus.
Action Environment
The action of Hydroxychloroquine Sulfate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH. It is also worth noting that the compound is stored at a temperature of 2-8°C , suggesting that it may be sensitive to heat
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl] involves the reaction of 7-chloro-4-quinolineamine with 2-bromo-1-pentanol followed by reduction of the resulting intermediate.", "Starting Materials": [ "7-chloro-4-quinolineamine", "2-bromo-1-pentanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: 7-chloro-4-quinolineamine is reacted with 2-bromo-1-pentanol in the presence of sodium hydroxide to form the intermediate 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]bromo]ethanol.", "Step 2: The intermediate is then reduced using sodium borohydride in ethanol to form Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl].", "Step 3: The product is then purified using hydrochloric acid to remove any impurities." ] } | |
CAS RN |
159358-29-9 |
Molecular Formula |
C16 H22 Cl N3 O . x Cl H |
Molecular Weight |
307.83(free base) |
synonyms |
Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino]-, hydrochloride |
Origin of Product |
United States |
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